Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Nomenclature Breakdown:
Thieno[2,3-c]isoquinoline :
- The prefix thieno indicates a fused thiophene ring (sulfur-containing heterocycle).
- The fusion notation [2,3-c] specifies the attachment points of the thiophene to the isoquinoline backbone.
- The tetrahydro descriptor denotes partial saturation of the isoquinoline ring, reducing double bonds in the 6,7,8,9 positions.
Tetrahydro-1-benzothiophene :
Substituents and Functional Groups:
- An ethyl group at position 5 of the thienoisoquinoline.
- A carbamoyl linkage (-NH-CO-) bridging the thienoisoquinoline and benzothiophene units.
- An ethyl carboxylate (-COOEt) at position 3 of the benzothiophene.
Molecular Formula : C₂₅H₂₉N₃O₃S₂.
Exact Mass : 483.165034 g/mol. The formula aligns with the compound’s fused heterocyclic framework and substituents, as validated by high-resolution mass spectrometry.
Crystallographic Studies of Fused Heterocyclic Systems
While direct crystallographic data for this compound is not publicly available, analogous fused heterocycles provide insights into its potential lattice arrangement. Fused thienoisoquinolines typically adopt planar or slightly puckered conformations in the solid state, with sulfur and nitrogen atoms influencing packing via dipole-dipole interactions.
Key Crystallographic Features:
- Ring Fusion Geometry : The thieno[2,3-c]isoquinoline system likely exhibits a cis-fusion angle, minimizing steric strain between the thiophene and isoquinoline rings.
- Hydrogen Bonding : The primary amine (-NH₂) and carbonyl groups may participate in intermolecular H-bonds, stabilizing crystal lattices.
- Sulfur-Sulfur Interactions : Thiophene sulfur atoms often engage in non-covalent S···S contacts, contributing to supramolecular assembly.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR :
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
- ESI-MS : m/z 484.17 [M+H]⁺, consistent with the molecular formula.
- Fragmentation pathways include loss of the ethyl carboxylate group (-89 Da) and cleavage of the carbamoyl bridge.
Conformational Analysis of Tetrahydrothienoisoquinoline Moiety
The tetrahydrothienoisoquinoline subunit adopts a half-chair conformation to alleviate ring strain, with the ethyl group at position 5 occupying an equatorial position to minimize steric clashes.
Key Conformational Drivers:
- Ring Puckering : Partial saturation introduces flexibility, allowing the thiophene ring to adopt a envelope-like conformation.
- Torsional Effects : The carbamoyl linker (-NH-CO-) restricts rotation, enforcing a trans-amide geometry that orients the benzothiophene moiety perpendicular to the thienoisoquinoline plane.
- Electronic Effects : The electron-rich thiophene sulfur stabilizes adjacent partial positive charges on the tetrahydroisoquinoline nitrogen.
Computational Modeling:
DFT calculations (B3LYP/6-31G*) predict a twist-boat conformation for the tetrahydro ring system, with a dihedral angle of 15° between the thiophene and isoquinoline planes.
Properties
Molecular Formula |
C25H29N3O3S2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
ethyl 2-[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H29N3O3S2/c1-3-16-13-9-5-6-10-14(13)18-20(26)21(33-23(18)27-16)22(29)28-24-19(25(30)31-4-2)15-11-7-8-12-17(15)32-24/h3-12,26H2,1-2H3,(H,28,29) |
InChI Key |
UNXMLMRHXWTHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-c]isoquinoline Core
Palladium-Catalyzed Cross-Coupling Reactions
The thieno[2,3-c]isoquinoline moiety is synthesized via sequential Pd-catalyzed reactions. A Sonogashira coupling between 3-bromothiophene derivatives and terminal alkynes forms key intermediates, followed by Suzuki-Miyaura cross-coupling with boronic acids to introduce substituents such as the ethyl group at position 5. For example, reacting 3-bromo-5-ethylthiophene with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI yields a propargylamine intermediate, which undergoes further functionalization.
Table 1: Representative Conditions for Sonogashira Coupling
| Component | Quantity/Concentration | Catalyst System | Yield (%) |
|---|---|---|---|
| 3-Bromo-5-ethylthiophene | 1.0 equiv | Pd(PPh₃)₂Cl₂ (5 mol%) | 85–90 |
| Phenylacetylene | 1.2 equiv | CuI (10 mol%) | |
| Triethylamine | 3.0 equiv | THF, 60°C, 12 h |
Acid-Mediated Cycloisomerization
Brønsted acids such as H₂SO₄ or triflic acid promote cycloisomerization of alkynyl intermediates into the tetrahydrothieno[2,3-c]isoquinoline scaffold. For instance, treating the Sonogashira product with concentrated H₂SO₄ at 0°C induces regioselective ring closure, achieving yields exceeding 80%. The amino group at position 1 is introduced via nucleophilic substitution using ammonium hydroxide under reflux.
Synthesis of the 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate Ester
Esterification and Ring Hydrogenation
The benzothiophene carboxylate moiety is prepared by esterification of 3-carboxybenzothiophene with ethanol in the presence of H₂SO₄, followed by catalytic hydrogenation to saturate the thiophene ring. Pd/C (10% w/w) under 50 psi H₂ at 80°C for 6 hours achieves full reduction of the thiophene to tetrahydrobenzothiophene with >95% conversion.
Table 2: Hydrogenation Conditions for Benzothiophene Reduction
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| H₂ Pressure | 50 psi |
| Temperature | 80°C |
| Duration | 6 hours |
| Solvent | Ethanol |
Coupling of the Two Moieties
Activation as Acid Chloride
The carboxylic acid group on the thieno[2,3-c]isoquinoline is activated using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Excess SOCl₂ (2.1 equiv) ensures complete conversion to the acid chloride, which is then isolated by distillation under vacuum.
Amide Bond Formation
The activated acid chloride reacts with the amine group of the tetrahydrobenzothiophene carboxylate ester in anhydrous dichloromethane. Triethylamine (3.0 equiv) is added to scavenge HCl, and the reaction proceeds at 25°C for 24 hours, yielding the final product.
Table 3: Amidation Reaction Parameters
| Component | Quantity/Concentration |
|---|---|
| Thieno[2,3-c]isoquinoline acid chloride | 1.0 equiv |
| Tetrahydrobenzothiophene amine | 1.1 equiv |
| Triethylamine | 3.0 equiv |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Duration | 24 hours |
Optimization of Reaction Conditions
Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-{1-AMINO-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethyl tetrahydrobenzothiophene-3-carboxylate derivatives, which are frequently modified at the 2-amino position to tune physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1. Structural and Functional Comparison of Analogous Compounds
Key Findings :
Chloro-substituted analogs (e.g., 346720-81-8) exhibit high lipophilicity (XLogP3 = 5.8), suggesting improved membrane permeability but possible toxicity risks . Methoxy-substituted derivatives (e.g., 304685-82-3) show moderate acidity (pKa ~12.84), favoring solubility in polar solvents, whereas the target compound’s amino group may increase aqueous solubility .
Synthetic Accessibility: The cyanoacetamido intermediate (Table 1, Row 2) is a common precursor for further functionalization, highlighting the versatility of the tetrahydrobenzothiophene scaffold . Chromene-linked derivatives (e.g., 329195-00-8) require more complex synthetic steps, such as condensation with aromatic aldehydes, which may limit yield .
Antioxidant Potential: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)tetrahydrobenzothiophene-3-carboxylates demonstrate dose-dependent antioxidant activity in DPPH assays, with electron-withdrawing substituents (e.g., -NO₂) enhancing radical scavenging . While the target compound lacks direct data, its amino group could similarly act as a redox-active site.
Table 2. Comparative Antioxidant Activity of Selected Analogs (IC₅₀, μg/mL)
| Compound (Substituent) | DPPH Radical Scavenging | Reference |
|---|---|---|
| B (4-CH₃) | 42.1 ± 1.2 | |
| C (4-Cl) | 38.5 ± 0.9 | |
| D (4-NO₂) | 28.7 ± 1.1 | |
| Target Compound | Not tested | — |
Biological Activity
Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula C25H29N3O3S2 and a molecular weight of 483.7 g/mol. Its structure includes multiple fused rings with thieno[2,3-c]isoquinoline and tetrahydrobenzothiophene moieties. The presence of amino and carboxylate functionalities is crucial for its biological activity and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the cyclization of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile. Optimizing reaction conditions such as temperature and solvent choice is essential to enhance yield and purity. For large-scale synthesis, industrial methods may utilize continuous flow reactors to improve efficiency and scalability.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. It may inhibit the activity of enzymes involved in inflammatory responses. This suggests potential applications in treating conditions characterized by inflammation.
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Its ability to interact with neurotransmitter receptors could lead to therapeutic applications in neurological disorders. Studies have indicated that it may modulate pathways involved in neuroprotection and neuronal survival.
Cellular Effects
In vitro studies have demonstrated that the compound influences cellular processes such as proliferation and apoptosis in various cell types. For instance:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| Prostate Cancer | 0.045 | Antiproliferative |
| HeLa Cells | 0.069 | Induces apoptosis |
| HT-29 Colon Cancer | 0.023 | Inhibits growth |
These findings highlight its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
